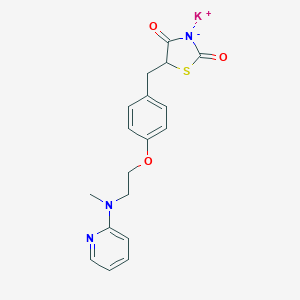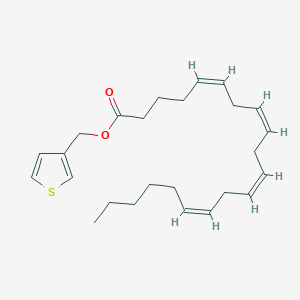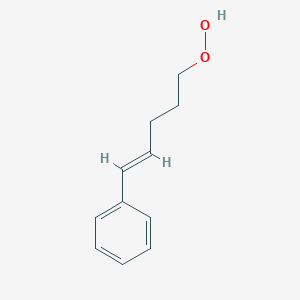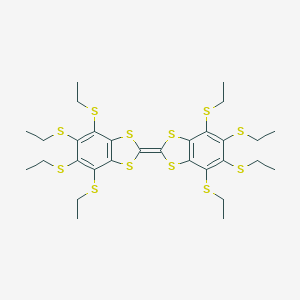
Octaethylthio-dibenzo-tetrathiafulvalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaethylthio-dibenzo-tetrathiafulvalene is a complex organic compound known for its unique electrochemical properties. It belongs to the family of tetrathiafulvalene derivatives, which are widely recognized for their electron-donor capabilities and redox activity. These properties make this compound a valuable compound in the field of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octaethylthio-dibenzo-tetrathiafulvalene typically involves the reaction of dibenzo-tetrathiafulvalene with ethylthiol groups under controlled conditions. The process often requires the use of a catalyst to facilitate the addition of ethylthiol groups to the tetrathiafulvalene core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Octaethylthio-dibenzo-tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications, which are important for its electrochemical applications.
Reduction: It can also be reduced to form anions, which further enhances its electron-donor properties.
Substitution: The ethylthiol groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Radical cations and dications.
Reduction: Anions.
Substitution: Derivatives with modified functional groups.
科学的研究の応用
Octaethylthio-dibenzo-tetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic materials and as a model compound for studying electron-donor properties.
Biology: The compound’s redox activity makes it useful in studying biological redox processes and as a potential redox mediator in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electrochemical properties.
Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors and organic photovoltaics.
作用機序
The mechanism of action of octaethylthio-dibenzo-tetrathiafulvalene is primarily based on its ability to undergo reversible redox reactions. The compound can donate and accept electrons, making it an effective electron mediator. This property is utilized in various applications, such as in organic electronics, where it facilitates charge transfer processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains.
類似化合物との比較
Tetrathiafulvalene: The parent compound, known for its electron-donor properties.
Bis(ethylthio)-tetrathiafulvalene: A derivative with fewer ethylthiol groups.
Tetrathiafulvalene-tetracyanoquinodimethane: A charge-transfer complex with unique electrical conductivity.
Uniqueness: Octaethylthio-dibenzo-tetrathiafulvalene stands out due to the presence of multiple ethylthiol groups, which enhance its solubility and modify its electrochemical properties. This makes it more versatile for various applications compared to its simpler counterparts.
特性
IUPAC Name |
4,5,6,7-tetrakis(ethylsulfanyl)-2-[4,5,6,7-tetrakis(ethylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40S12/c1-9-31-17-18(32-10-2)22(36-14-6)26-25(21(17)35-13-5)39-29(40-26)30-41-27-23(37-15-7)19(33-11-3)20(34-12-4)24(38-16-8)28(27)42-30/h9-16H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCMUGJULQSSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SCC)SCC)SCC)SCC)S2)SCC)SCC)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40S12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
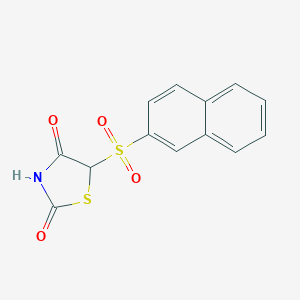
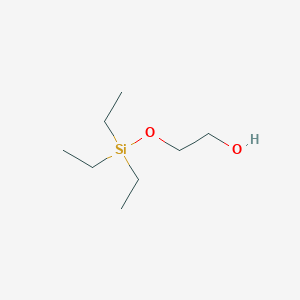
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

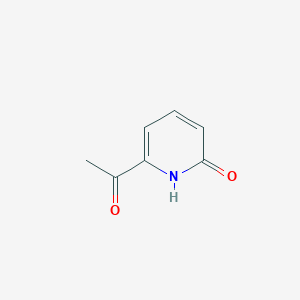
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

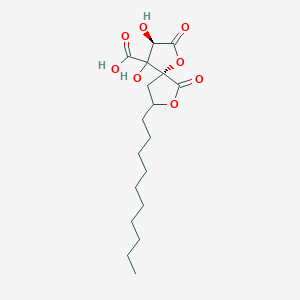
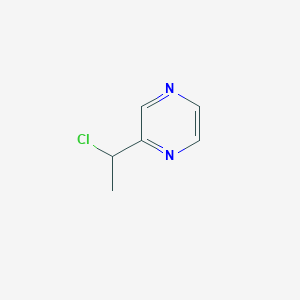
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
